![molecular formula C14H7F2NO3 B1471109 2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 1797801-23-0](/img/structure/B1471109.png)
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Overview
Description
“2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid” is a chemical compound with the molecular formula C14H7F2NO3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a dihydroacridine ring with two fluorine atoms at positions 2 and 7, a carboxylic acid group at position 4, and a ketone group at position 9 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 275.21 g/mol . The InChI code is 1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20) .Scientific Research Applications
Fluorescent Probing for Peroxynitrite Detection
One significant application of 2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid derivatives is in the development of fluorescent probes for peroxynitrite detection. The oxidative aromatization of nonfluorescent 9,10-dihydroacridine derivatives, such as compound 2H (9-phenyl-9,10-dihydroacridine-4-carboxylic acid), is triggered by peroxynitrite (ONOO-), resulting in a rapid fluorescence enhancement. This property makes these compounds promising for selective detection of intracellular ONOO-, with applications in bioimaging and potentially in the study of diseases where peroxynitrite plays a role (Li et al., 2017).
Synthesis and Structural Studies
The compound is also pivotal in the synthesis of various derivatives, where factors affecting the direction of ring closure of substituted N-(2-Carboxyphenyl-amino)benzoic acids are explored. Such studies contribute to understanding the synthesis processes and potential applications in creating specific derivatives with desired properties (Stewart, Rewcastle, & Denny, 1984).
Antibacterial Agent Development
Another significant application area is in the synthesis of arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, derivatives of this compound, for their antibacterial properties. These derivatives show potential as antibacterial agents, particularly when specific substituents are added to the molecule (Chu et al., 1986).
Photomechanical Material Development
Fluorinated derivatives of 9-anthracene carboxylic acid, related to this compound, have been synthesized and characterized for their photomechanical properties. These compounds are studied for their potential in creating materials that respond to light, with varying properties based on the type of fluorination (Zhu et al., 2014).
Cancer Research
9-Oxo-9,10-dihydroacridine-4-carboxylic acids and their derivatives have been studied for their potential in inducing hemorrhagic necrosis in cancer cells, particularly in colon tumors. This research provides insights into new therapeutic strategies for cancer treatment (Gamage et al., 1992).
Mechanism of Action
The mechanism of action of “2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid” is not clear as it is primarily used for research purposes.
Safety and Hazards
properties
IUPAC Name |
2,7-difluoro-9-oxo-10H-acridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO3/c15-6-1-2-11-8(3-6)13(18)9-4-7(16)5-10(14(19)20)12(9)17-11/h1-5H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTFKUGXWOTYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(N2)C(=CC(=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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